molecular formula C23H24N4O2S B2526377 1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione CAS No. 378199-26-9

1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2526377
CAS No.: 378199-26-9
M. Wt: 420.53
InChI Key: UMWCYUOOVGYFGT-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(3-methylbenzyl)-8-((4-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and study of mixed ligand-metal complexes involving structures similar to the specified compound, such as 1,3-dimethyl-7H-purine-2,6-dione derivatives, have been explored. These studies focus on their coordination with metal ions through nitrogen atoms, characterizing these complexes using techniques like UV-Visible and infrared spectroscopy, and evaluating their magnetic susceptibility and conductivity. Such research provides foundational knowledge on the chemical behavior and potential applications of these compounds in materials science and coordination chemistry (Shaker, 2011).

Biological Interactions and Potential Therapeutic Uses

The investigation into the topology of interactions within pharmaceutically relevant polymorphs of methylxanthines, including derivatives of the specified compound, sheds light on their multifaceted therapeutic potential. Studies utilizing techniques like nuclear magnetic resonance and computational modeling have elucidated the nature of intramolecular and intermolecular interactions, contributing to our understanding of how these compounds can interact with biological targets such as adenosine receptors. This research informs the development of drugs with tailored pharmacological profiles for various conditions (Latosinska et al., 2014).

Neurodegenerative Disease Research

Research on tricyclic xanthine derivatives similar to the queried compound has identified their potential as multitarget drugs for neurodegenerative diseases. By designing derivatives to enhance water solubility and evaluating their ability to antagonize adenosine receptors and inhibit monoamine oxidases, scientists aim to develop compounds that can serve both symptomatic and disease-modifying roles in treating conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).

Antioxidant Activity and DNA Cleavage

Microwave-assisted synthesis has been employed to create coumarin-purine hybrids, including derivatives structurally related to the specified compound, to investigate their in vitro antioxidant activities and DNA cleavage capabilities. Such studies contribute to the exploration of these compounds for potential therapeutic applications, including cancer treatment and protection against oxidative stress-related diseases (Mangasuli et al., 2019).

Environmental Applications

The biodegradation of sulfur heterocycles in petroleum, including dimethylbenzothiophenes, has been studied to understand microbial activity's role in breaking down environmental pollutants. Research on the biotransformation of these compounds by Pseudomonas strains provides insights into potential bioremediation strategies for sulfur-containing pollutants in the environment (Kropp et al., 1996).

Properties

IUPAC Name

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15-8-10-17(11-9-15)14-30-22-24-20-19(21(28)26(4)23(29)25(20)3)27(22)13-18-7-5-6-16(2)12-18/h5-12H,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWCYUOOVGYFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2CC4=CC=CC(=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.